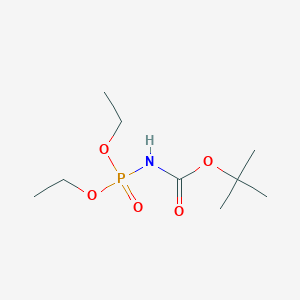

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-diethoxyphosphorylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO5P/c1-6-13-16(12,14-7-2)10-8(11)15-9(3,4)5/h6-7H2,1-5H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRHRHTDZXUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431616 | |

| Record name | tert-Butyl (diethoxyphosphoryl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85232-02-6 | |

| Record name | tert-Butyl (diethoxyphosphoryl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl N-(tert-Butoxycarbonyl)phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate molecular weight

An In-Depth Technical Guide to Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

Abstract

This technical guide provides a comprehensive overview of this compound, a key reagent in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This document outlines a detailed, field-proven synthesis protocol, elucidates the underlying reaction mechanism, and explores its critical applications, particularly in the realm of drug development and the ProTide pronucleotide technology. Safety, handling, and storage protocols are also detailed to ensure safe and effective utilization in a research environment. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile compound.

Introduction: A Versatile Building Block

This compound, often abbreviated as Diethyl N-Boc-phosphoramidate, belongs to the phosphoramidate class of organophosphorus compounds. These molecules are characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1] The structure of this compound is distinguished by two ethyl ester groups and a tert-Butoxycarbonyl (Boc) protecting group attached to the nitrogen. The Boc group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.

The unique combination of a reactive phosphoryl center and a protected amine makes this compound an invaluable tool. It serves as a stable, efficient phosphoramidating agent, finding significant use in the synthesis of complex molecules, including modified nucleosides and prodrugs. Its role has become particularly prominent with the rise of pronucleotide strategies, such as the ProTide approach, which aims to improve the cellular uptake and activation of nucleotide-based therapeutics.[1]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis and research. This compound is typically a white to off-white crystalline solid under standard conditions.[2][3]

Core Data Summary

The key quantitative descriptors for this compound are summarized in the table below for quick reference. The molecular weight, a central focus of this guide, is 253.23 g/mol .[2][3][4][5]

| Property | Value | Source(s) |

| Molecular Weight | 253.23 g/mol | [2][3][4][5] |

| Monoisotopic Mass | 253.107910 Da | [4] |

| Molecular Formula | C₉H₂₀NO₅P | [2][4][5][6] |

| CAS Number | 85232-02-6 | [2][4][5][6] |

| Physical Form | White to Almost white powder to crystal | [2][3] |

| Melting Point | 70 °C | [3] |

| Density | 1.118 g/cm³ (Predicted) | [3] |

| IUPAC Name | tert-butyl N-(diethoxyphosphoryl)carbamate | [4] |

| Common Synonyms | N-Boc-phosphoramidic Acid Diethyl Ester; Diethyl N-Boc-phosphoramidate | [2] |

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is typically achieved through the reaction of a suitable phosphoryl chloride with a Boc-protected amine source. The following protocol describes a robust and widely applicable method.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

Sources

A Technical Guide to Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

An Essential Reagent for Phosphonamidate Synthesis and Bio-Organic Chemistry

Abstract

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is a key organophosphorus reagent widely utilized in organic synthesis. Its unique structure, combining the versatile tert-Butoxycarbonyl (Boc) protecting group with a reactive phosphoramidate moiety, makes it an invaluable tool for the introduction of phosphonamidate groups in the synthesis of modified amino acids, peptides, and other biologically active molecules. This guide provides an in-depth overview of its nomenclature, physicochemical properties, a validated synthesis protocol, and its primary applications, tailored for researchers and professionals in chemical synthesis and drug development.

Nomenclature and Chemical Properties

The formal IUPAC name for this compound is tert-butyl N-(diethoxyphosphoryl)carbamate [1]. However, it is more commonly referred to in literature and commercial catalogs by the semi-systematic name this compound.

Common Synonyms:

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(diethoxyphosphoryl)carbamate | PubChem[1] |

| CAS Number | 85232-02-6 | TCI Chemicals, SCBT |

| Molecular Formula | C₉H₂₀NO₅P | PubChem[1] |

| Molecular Weight | 253.23 g/mol | TCI Chemicals |

| Appearance | White to off-white crystalline powder | CymitQuimica, TCI Chemicals |

| Melting Point | 64.0 to 70.0 °C | TCI Chemicals[4] |

| Purity | >98.0% (Typical) | TCI Chemicals[4] |

Structural Analysis and Reactivity:

The molecule's utility stems from the interplay of its functional groups. The nitrogen atom is bonded to both a phosphoryl group (P=O) and a carbonyl group (C=O), making the P-N bond susceptible to nucleophilic attack under specific conditions. The tert-Butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen, which can be removed under acidic conditions to liberate the phosphoramidate. The two ethyl esters on the phosphorus atom modulate its electrophilicity and solubility. This structure allows the compound to act as an effective electrophilic source for the "(diethoxyphosphoryl)amine" moiety.

Synthesis and Purification

The synthesis of phosphoramidates can be achieved through several routes, with one of the most common being the oxidative cross-coupling of amines and H-phosphonates[5]. A general and reliable method involves the copper-catalyzed coupling of a Boc-protected amine source with diethyl phosphite.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from general procedures for phosphoramidate synthesis via oxidative coupling[6].

Materials:

-

tert-Butyl carbamate

-

Diethyl phosphite ((EtO)₂P(O)H)

-

Copper(I) iodide (CuI)

-

Acetonitrile (MeCN), anhydrous

-

Chloroform (CHCl₃)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Diethyl ether, Methanol, Dichloromethane)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Copper(I) iodide (CuI, 0.1 eq).

-

Reagent Addition: Suspend the catalyst in anhydrous acetonitrile. To this stirring suspension, add diethyl phosphite (1.0 eq) followed by tert-butyl carbamate (1.5 eq).

-

Reaction Execution: Heat the reaction mixture to 55 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with chloroform. Wash the organic layer sequentially with 2M HCl and saturated NaHCO₃ solution.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system, starting with diethyl ether and gradually increasing the polarity with a mixture of methanol in dichloromethane, is typically effective for isolating the pure product[6].

Causality and Rationale:

-

Copper(I) Iodide: Acts as a catalyst to facilitate the oxidative coupling between the P-H bond of diethyl phosphite and the N-H bond of the carbamate.

-

Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst and potential side reactions with atmospheric moisture and oxygen.

-

Aqueous Workup: The acid wash removes unreacted amine and basic impurities, while the bicarbonate wash neutralizes any remaining acid.

-

Chromatography: This final step is crucial for removing catalytic residues and byproducts, ensuring high purity of the final compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this reagent is as an electrophilic aminophosphorylating agent. It serves as a precursor for synthesizing a wide range of molecules where a phosphoramidate linkage is required.

A. Synthesis of Phosphonoglycine Derivatives: The related compound, (±)-Boc-α-phosphonoglycine trimethyl ester, is highlighted as a Wittig-Horner reagent used to prepare Boc-protected dehydroamino acid derivatives[7][8]. These derivatives are crucial intermediates for synthesizing unnatural amino acids, which are incorporated into peptides to enhance stability or confer novel biological activity. While not the exact topic compound, its application showcases the utility of the core Boc-protected phosphonate structure in peptide science[7].

B. Precursor for Bioactive Molecules: Phosphoramidates are a class of organophosphorus compounds with a covalent bond between phosphorus and nitrogen[5]. This motif is found in various biologically active natural products and pharmaceuticals, including antibiotics and enzyme inhibitors[5]. This compound provides a stable, protected building block to introduce this functionality into complex molecular scaffolds during drug discovery campaigns.

C. General Reaction Pathway: The reagent can react with nucleophiles, such as the hydroxyl group of an alcohol or the amino group of an amine, typically after activation or deprotection, to form new phosphate ester or phosphorodiamidate bonds, respectively. The Boc group can then be selectively removed to reveal a primary phosphoramidate.

Caption: General application pathway for electrophilic phosphonamidation.

Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. The following data are typical for this compound.

Table 2: Spectroscopic and Analytical Data

| Analysis Method | Expected Results |

| Purity (Total Nitrogen) | ≥98.0%[4] |

| ¹H NMR | Peaks corresponding to tert-butyl protons (~1.5 ppm), ethoxy methylene protons (~4.1 ppm, quartet), ethoxy methyl protons (~1.3 ppm, triplet), and an N-H proton (broad singlet). |

| ³¹P NMR | A single peak in the characteristic phosphoramidate region. |

| IR Spectroscopy | Characteristic absorptions for N-H, C=O (carbamate), and P=O (phosphoryl) functional groups. |

| Structure Confirmation | Conforms to structure via NMR analysis[4]. |

Safety and Handling

Hazard Identification:

-

Causes skin irritation (H315) and serious eye irritation (H319)[1].

-

The GHS classification indicates a Warning pictogram is appropriate[1].

Recommended Precautions:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[9].

-

Storage: Store in a tightly sealed container in a cool, dry place (<15°C is recommended)[4]. The compound is hygroscopic and should be stored under an inert gas[4].

-

In case of contact: For skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention[1].

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined reactivity, coupled with the stability and reliable deprotection of the Boc group, provides a robust method for the synthesis of complex phosphoramidate-containing molecules. For researchers in drug development and peptide synthesis, this compound offers a strategic tool for creating novel chemical entities with potential therapeutic applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. [Link]

-

Organic Chemistry Portal. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. [Link]

-

MDPI. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]

Sources

- 1. This compound | C9H20NO5P | CID 9837914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 85232-02-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. (±)-Boc-α-膦酰基甘氨酸三甲酯 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. (+/-)-BOC-ALPHA-PHOSPHONOGLYCINE TRIMETHYL ESTER | 89524-98-1 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

tert-butyl N-diethoxyphosphorylcarbamate synthesis

An In-depth Technical Guide to the Synthesis of tert-butyl N-diethoxyphosphorylcarbamate

Foreword

In the landscape of modern drug discovery and organic synthesis, the strategic installation of functional groups that modulate a molecule's physicochemical and pharmacological properties is paramount. Among these, the carbamate moiety, particularly when combined with a phosphoryl group, offers a unique scaffold with applications ranging from bioisosteric replacement to the development of novel enzyme inhibitors and prodrugs. The title compound, tert-butyl N-diethoxyphosphorylcarbamate, integrates the sterically influential and chemically stable tert-butoxycarbonyl (Boc) protecting group with a reactive diethoxyphosphoryl moiety. This guide provides a comprehensive, field-proven perspective on its synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and critical process parameters essential for successful execution in a research and development setting.

Strategic Overview of the Synthetic Approach

The synthesis of tert-butyl N-diethoxyphosphorylcarbamate is most logically achieved through a two-stage process. The primary challenge lies in the preparation and handling of the key intermediate, diethoxyphosphoryl isocyanate, a reactive electrophile. This intermediate is subsequently trapped in situ or used directly in a reaction with a suitable nucleophile, in this case, tert-butanol.

This strategy hinges on the classic and highly reliable reaction between an isocyanate and an alcohol to form a carbamate linkage.[1][2] The overall workflow is designed to ensure high conversion and yield while minimizing the handling of the potentially hazardous isocyanate intermediate.

Figure 1: High-level two-stage synthetic workflow.

Part A: Synthesis of Diethoxyphosphoryl Isocyanate

The cornerstone of this synthesis is the generation of diethoxyphosphoryl isocyanate. While various methods exist for isocyanate formation, an effective route for phosphorylated variants proceeds via a modified Arbuzov-type reaction.[3][4][5] This reaction involves the interaction of a trialkyl phosphite (or in this case, its tautomeric form, diethyl phosphite) with an electrophilic cyanating agent.

Underlying Mechanism

The reaction is initiated by the nucleophilic attack of the phosphorus atom of diethyl phosphite on the electrophilic cyanogen bromide. This forms a quasi-phosphonium intermediate. A subsequent intramolecular rearrangement, characteristic of the Arbuzov reaction, leads to the expulsion of a bromide ion and the formation of the thermodynamically stable P=O double bond, yielding the desired diethoxyphosphoryl isocyanate.

Figure 2: Mechanism of Diethoxyphosphoryl Isocyanate formation.

Experimental Protocol: Diethoxyphosphoryl Isocyanate

Safety Precaution: This procedure involves cyanogen bromide, which is highly toxic and volatile, and generates HBr gas. It must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Reactor Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber containing an aqueous sodium hydroxide solution to neutralize HBr fumes. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

Reagent Charging: Charge the flask with diethyl phosphite (13.8 g, 0.1 mol).[6] In a separate, dry beaker, dissolve cyanogen bromide (11.1 g, 0.105 mol) in 50 mL of anhydrous dichloromethane and transfer this solution to the dropping funnel.

-

Reaction Execution: Cool the reaction flask to 0 °C using an ice-water bath. Add the cyanogen bromide solution dropwise to the stirred diethyl phosphite over a period of 60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the diethyl phosphite signal and the appearance of a new signal for the product.[7]

-

Intermediate Handling: The resulting solution of diethoxyphosphoryl isocyanate in dichloromethane is typically used directly in the next step without isolation due to its reactivity and potential for decomposition upon purification.

Part B: Synthesis of tert-butyl N-diethoxyphosphorylcarbamate

This stage involves the nucleophilic addition of the hydroxyl group of tert-butanol to the electrophilic carbonyl carbon of the isocyanate. This reaction is generally efficient and clean.

Underlying Mechanism

The lone pair of electrons on the oxygen atom of tert-butanol attacks the central carbon of the N=C=O group. This concerted step involves the transfer of the hydroxyl proton to the nitrogen atom, directly forming the stable carbamate C-N bond and the N-H bond. The reaction is typically irreversible.

Figure 3: Mechanism of Nucleophilic Addition to form the carbamate.

Experimental Protocol: Carbamate Formation

-

Reactor Setup: To the dichloromethane solution of diethoxyphosphoryl isocyanate prepared in Part A, add an additional 50 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: In a separate flask, prepare a solution of tert-butanol (7.8 g, 0.105 mol) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred isocyanate solution over 30 minutes.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted amine impurities), 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, typically an oil or a low-melting solid, is purified by flash column chromatography on silica gel. A gradient elution system of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is generally effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.

Product Characterization

The identity and purity of the synthesized tert-butyl N-diethoxyphosphorylcarbamate should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | δ (ppm): ~7.0-8.0 (broad s, 1H, NH ), 4.1-4.3 (q, 4H, -OCH₂ CH₃), 1.50 (s, 9H, -C(CH₃ )₃), 1.3-1.4 (t, 6H, -OCH₂CH₃ ). The singlet for the tert-butyl group is highly characteristic.[8][9] |

| ¹³C NMR | δ (ppm): ~155 (C=O), ~81 (-C (CH₃)₃), ~64 (-OC H₂CH₃), ~28 (-C(C H₃)₃), ~16 (-OCH₂C H₃). |

| ³¹P NMR | A single peak in the characteristic phosphonate region, typically between δ -5 and +10 ppm.[7] |

| FT-IR | ν (cm⁻¹): ~3200-3300 (N-H stretch), ~1720-1740 (C=O stretch, carbamate), ~1240-1260 (P=O stretch), ~1020-1050 (P-O-C stretch). |

| Mass Spectrometry | Calculation for C₉H₂₀NO₅P should yield the expected molecular ion peak [M+H]⁺ or [M+Na]⁺. |

Safety and Handling Considerations

-

Diethoxyphosphoryl Isocyanate: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers. The intermediate should be handled exclusively in a chemical fume hood. It is moisture-sensitive and will react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and CO₂.[1]

-

Cyanogen Bromide: This reagent is extremely toxic by inhalation, ingestion, and skin contact. It requires careful handling and appropriate emergency preparedness.

-

Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE to minimize exposure. All organic solvents are flammable.

Conclusion

The synthesis of tert-butyl N-diethoxyphosphorylcarbamate is a robust and reproducible process when executed with a proper understanding of the underlying reaction mechanisms and careful handling of the reactive intermediates. The two-stage approach, involving the in situ generation of diethoxyphosphoryl isocyanate followed by its reaction with tert-butanol, provides a reliable pathway to this valuable synthetic building block. The protocols and data presented in this guide serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, enabling the successful preparation and characterization of this multifunctional compound.

References

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PLoS One.

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of diethyl (2-phenylcarbamoyl)phenyl thiophosphates 1 (R for esters 1 = 4-Cl, 4-Br, 5-Cl; R¹ = 3-Cl, 4-Cl, 3,4-diCl, 3-Br, 4-Br, 3-F, 4-F, 3-CF3, 4-CF3. ResearchGate. Available at: [Link]

-

31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... ResearchGate. Available at: [Link]

-

Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives. ResearchGate. Available at: [Link]

-

Arbuzov Reaction - Organic Chemistry Portal. Available at: [Link]

-

Michaelis–Arbuzov reaction - Wikipedia. Available at: [Link]

-

Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Organic Syntheses. Available at: [Link]

-

Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules. Available at: [Link]

-

Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives. Bentham Science. Available at: [Link]

-

2 - Supporting Information. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

-

Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. Available at: [Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Available at: [Link]

-

1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Available at: [Link]

-

Mechanism of Isocyanate Reactions with Ethanol'. ResearchGate. Available at: [Link]'

-

How To Get Isocyanate? - PMC - PubMed Central - NIH. Available at: [Link]

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. Available at: [Link]

-

Diethylphosphite - Wikipedia. Available at: [Link]

-

Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. Available at: [Link]

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

(PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate. Available at: [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. Available at: [Link]

-

Simultaneous administration of diethylphthalate and ethyl alcohol and its toxicity in male Sprague-Dawley rats. PubMed. Available at: [Link]

-

Chemical Analysis and Risk Assessment of Diethyl Phthalate in Alcoholic Beverages with Special Regard to Unrecorded Alcohol. PLoS One. Available at: [Link]

-

Chemical analysis and risk assessment of diethyl phthalate in alcoholic beverages with special regard to unrecorded alcohol. PubMed. Available at: [Link]

-

"Chemical Reactions of Diethyl Ether with PCl5 and Ethyl Alcohol with Grignard Reagent Explained". YouTube. Available at: [Link]

Sources

- 1. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

An In-depth Technical Guide to Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

Introduction

This compound, a key reagent in modern organic synthesis, belongs to the versatile class of organophosphorus compounds known as phosphoramidates.[1] These molecules, characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom, are of significant interest in medicinal chemistry and drug development.[2] Phosphoramidate motifs are found in a range of biologically active compounds and are integral to prodrug strategies like the ProTide™ approach, which enhances the intracellular delivery of nucleotide analogues.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the physicochemical properties, synthesis, reactivity, and applications of this compound, providing field-proven insights from the perspective of a Senior Application Scientist. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical utility.

Compound Identification and Core Physicochemical Properties

Accurate identification and understanding of fundamental physical properties are critical for the effective use of any chemical reagent. This compound is a stable, solid material under standard laboratory conditions.

Key Identifiers and Properties

The essential identification and physical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Registry Number | 85232-02-6 | [3][4] |

| Molecular Formula | C₉H₂₀NO₅P | [3][4][5] |

| Molecular Weight | 253.23 g/mol | [3][5] |

| IUPAC Name | tert-butyl N-diethoxyphosphorylcarbamate | [3] |

| Synonyms | N-Boc-phosphoramidic Acid Diethyl Ester, Diethyl N-Boc-phosphoramidate | [5][6] |

| Appearance | White to almost white crystalline powder or solid | [5][6][7] |

| Melting Point | 64.0 to 70.0 °C | [6][7] |

| Purity | Typically >98.0% (by total nitrogen analysis) | [5][6] |

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for verifying the structure and purity of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. Due to the presence of ¹H, ¹³C, and ³¹P nuclei, a suite of NMR experiments can provide unambiguous characterization.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethoxy groups (a triplet and a quartet) and the tert-butyl group (a sharp singlet). The N-H proton will appear as a broader signal, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon spectrum will show distinct resonances for the carbons of the ethoxy, tert-butoxy, and carbonyl groups.

-

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphoramidates. A single resonance is expected, typically in the range of 140-155 ppm for related phosphoramidite compounds, confirming the presence of the phosphorus center.[8] Proton-decoupled ³¹P NMR provides a sharp singlet, which simplifies purity analysis.[8][9]

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer. For ³¹P NMR, use an external standard of 85% H₃PO₄ for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is characterized by strong absorption bands corresponding to the vibrations of the carbonyl, phosphoryl, and N-H bonds.

Expected IR Absorption Bands:

-

N-H Stretch: A moderate band around 3200-3400 cm⁻¹.

-

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (Carbonyl): A strong, sharp absorption near 1725 cm⁻¹.

-

P=O Stretch (Phosphoryl): A strong, prominent band typically found between 1200-1300 cm⁻¹.

-

P-O-C Stretch: Strong absorptions in the 950-1050 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ would be readily observed.

Chemical Properties and Reactivity

Stability and Storage

This compound is noted to be hygroscopic.[6][7] Therefore, prolonged exposure to atmospheric moisture should be avoided as it can lead to hydrolysis of the phosphoramidate linkage.

Recommended Storage Protocol:

-

Store the compound in a tightly sealed container.

-

Keep the container in a cool, dark, and dry place, such as a desiccator.[6]

-

For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation.[6]

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the Boc-protected amine and the diethyl phosphoramidate moiety.

-

Phosphorylating Agent: The P-N bond can be cleaved under specific conditions, allowing the diethyl phosphoryl group to be transferred to other nucleophiles.

-

Boc Group Deprotection: The tert-butoxycarbonyl (Boc) group is a standard amine-protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), liberating the phosphoramidate NH₂ group for further functionalization.

The diagram below illustrates the dual functionality of the molecule.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of tert-butyl carbamate in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a non-nucleophilic base such as triethylamine.

-

Reactant Addition: Cool the mixture in an ice bath (0 °C). Slowly add diethyl chlorophosphate dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Workup: Quench the reaction with water. Separate the organic layer, and wash successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is typically purified by silica gel column chromatography.

-

Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent.

-

Column Packing: Pack a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading and Elution: Carefully load the sample onto the column and elute with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

-

Final Isolation: Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound as a white solid.

Applications in Research and Development

As a bifunctional reagent, this compound is a valuable building block in several areas.

-

Amination Reagent: It can serve as a precursor to diethyl phosphoramidate, a useful aminating agent. [5]* Synthesis of Bioactive Molecules: The phosphoramidate moiety is a key structural feature in many antiviral and anticancer prodrugs. [1]This reagent provides a protected, stable source for introducing this functionality.

-

Oligonucleotide Synthesis: While phosphoramidites (P(III) compounds) are more common, related phosphoramidate (P(V)) structures are also relevant in the field of nucleic acid chemistry. [][11]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

This compound is classified as an irritant. [3]

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3]|

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. 2. Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile). * Wear safety glasses or goggles. * Use a lab coat to protect clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

Storage and Disposal

-

Storage: As detailed previously, store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture. * Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a well-defined, solid reagent with significant utility in synthetic organic and medicinal chemistry. Its value lies in its ability to serve as a stable, protected precursor for the introduction of the phosphoramidate functional group. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

PubChem. This compound. Retrieved from [Link]

-

Kafle, A., et al. (2021). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 26(12), 3684. Retrieved from [Link]

-

Sandahl, A. F., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 1-8. Retrieved from [Link]

-

ResearchGate. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

-

ResearchGate. Table 1 31P-NMR Data and Purtficatton Solvents of Rtbophosphoramidites. Retrieved from [Link]

-

Subratti, A. (2021). Synthesis of N-Glucosyl Ethyl and Butyl Phosphoramidates. CRC Press. Retrieved from [Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link]

-

Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]

-

Wang, J., et al. (2016). Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels. The Journal of Physical Chemistry B, 120(35), 9266-9276. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H20NO5P | CID 9837914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [cymitquimica.com]

- 6. This compound | 85232-02-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 85232-02-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 9. usp.org [usp.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reagent Integrity in Synthesis

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is a key reagent in organic synthesis, valued for its utility in the introduction of protected phosphoramidate moieties. The success of synthetic protocols relying on this compound is intrinsically linked to its purity and stability. Degradation of the reagent can lead to diminished yields, formation of impurities, and challenges in reaction reproducibility. This guide provides a comprehensive overview of the stability of this compound, offering insights into its degradation pathways and best practices for its storage and handling to ensure optimal performance in research and development settings.

Chemical Profile and Inherent Sensitivities

This compound is a solid, crystalline compound. Its molecular structure, featuring both a phosphoramidate (P-N) bond and a tert-butoxycarbonyl (N-Boc) protecting group, dictates its chemical reactivity and stability profile. Both of these functional groups are known to be susceptible to certain conditions, which must be carefully controlled to maintain the integrity of the reagent.

Key Structural Features and Potential Labilities:

-

Phosphoramidate (P-N) Bond: This bond is known to be susceptible to cleavage under acidic conditions through hydrolysis. Protonation of the nitrogen atom can make the phosphorus atom more electrophilic and thus more prone to nucleophilic attack by water.

-

N-tert-Butoxycarbonyl (N-Boc) Group: The Boc protecting group is designed to be stable under a range of conditions but is readily cleaved by strong acids. Thermal deprotection is also possible, though it typically requires elevated temperatures.[1]

-

Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a critical factor to consider for its long-term stability, as the presence of water can facilitate hydrolytic decomposition.

Recommended Storage and Handling Protocols

To ensure the long-term stability and reliability of this compound, it is imperative to adhere to strict storage and handling protocols. The following recommendations are based on information from suppliers and an understanding of the compound's chemical nature.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, at temperatures below 15°C. | Lower temperatures slow down the rate of potential decomposition reactions. |

| Light | Store in a dark place. | To prevent potential photolytic degradation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen. |

| Moisture | Store in a dry environment, such as in a desiccator. | The compound is hygroscopic, and moisture can lead to hydrolysis. |

Practical Handling Guidelines:

-

Inert Atmosphere: When not in use, the container should be tightly sealed and stored under an inert atmosphere. For frequent use, consider aliquoting the reagent into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

-

Dry Equipment: Always use dry glassware and syringes when handling the reagent.

-

Quick Dispensing: Minimize the time the container is open to the atmosphere.

-

Visual Inspection: Before use, visually inspect the material for any changes in appearance, such as discoloration or clumping, which could indicate degradation.

Understanding the Degradation Pathways

Sources

The Unseen Hand: A Technical Guide to the Mechanism of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate in Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the precise installation of phosphate groups is a cornerstone of molecular design. This guide provides an in-depth exploration of the mechanism of action of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate, a versatile reagent for the phosphorylation of nucleophiles. We will dissect the nuanced interplay of its constituent parts—the phosphoramidate core, the labile Boc protecting group, and the diethyl phosphate moiety—to reveal a powerful tool for chemical innovation.

Introduction: The Strategic Advantage of N-Boc-Protected Phosphoramidates

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in biology and a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Phosphoramidates have emerged as highly effective phosphorylating agents due to their tunable reactivity and stability. This compound, in particular, offers a unique combination of features. The tert-Butoxycarbonyl (Boc) group, a well-established protecting group in organic synthesis, imparts specific reactivity characteristics to the phosphoramidate nitrogen, influencing the overall phosphorylation process. This guide will illuminate the mechanistic intricacies of this reagent, providing a framework for its rational application in complex synthetic challenges.

The Core Mechanism: A Stepwise Journey to Phosphorylation

The phosphorylation of a nucleophile (e.g., an alcohol) using this compound is not a direct displacement. Instead, it proceeds through a well-orchestrated, multi-step sequence involving activation, nucleophilic attack, and subsequent oxidation. The most common and effective activation strategy employs a weak acid catalyst, such as 1H-tetrazole.

Step 1: Activation via Protonation

The reaction initiates with the protonation of the phosphoramidate nitrogen by a molecule of 1H-tetrazole. This is a critical step that transforms the poor leaving group, the N(H)Boc anion, into a much better leaving group, the neutral N(H)Boc moiety. The electron-withdrawing nature of the Boc group likely plays a role in modulating the basicity of the nitrogen, influencing the equilibrium of this protonation step.

Step 2: Formation of the Activated Intermediate

Following protonation, the tetrazole anion, a good nucleophile, attacks the phosphorus center. This results in the displacement of the Boc-protected amine and the formation of a highly reactive phosphitylating agent, a diethyl phosphoro-1H-tetrazolide intermediate. This intermediate is the key electrophile in the phosphorylation reaction.

Step 3: Nucleophilic Attack by the Alcohol

The alcohol substrate, acting as a nucleophile, then attacks the electrophilic phosphorus atom of the tetrazolide intermediate. This attack displaces the tetrazole moiety, which is a good leaving group, to form a phosphite triester. This step constitutes the core phosphotransfer event.

Step 4: Oxidation to the Stable Phosphate

The newly formed phosphite triester is unstable and is typically oxidized in situ to the corresponding stable phosphate triester. Common oxidizing agents for this transformation include iodine in the presence of water or peroxides such as meta-chloroperoxybenzoic acid (mCPBA).

Step 5: Optional Deprotection of the Boc Group

A key feature of this methodology is that the Boc group generally remains intact throughout the phosphorylation and oxidation sequence under the mild conditions employed. If the final product requires a free phosphoramidate or subsequent modification at the nitrogen, the Boc group can be readily removed under standard acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonality provides significant synthetic flexibility.

Visualizing the Mechanism and Workflow

To further clarify the mechanistic steps and the overall experimental process, the following diagrams are provided.

Figure 1: The stepwise mechanism of phosphorylation using this compound.

Figure 2: A generalized experimental workflow for the phosphorylation of an alcohol.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the phosphorylation of a primary alcohol using this compound. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

-

Alcohol substrate

-

This compound

-

1H-Tetrazole (0.45 M solution in anhydrous acetonitrile)

-

Anhydrous acetonitrile

-

Oxidizing solution: 0.1 M Iodine in THF/Pyridine/Water (v/v/v)

-

Aqueous sodium thiosulfate solution (10% w/v)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate (1.0 eq).

-

Dissolve the alcohol in anhydrous acetonitrile.

-

Add this compound (1.2 eq).

-

To this mixture, add the 1H-tetrazole solution (2.5 eq) dropwise at room temperature with stirring.

-

-

Phosphitylation:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours. A new spot corresponding to the phosphite triester should appear.

-

-

Oxidation:

-

Once the phosphitylation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the oxidizing solution dropwise until a persistent yellow-brown color is observed.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

-

Workup:

-

Quench the reaction by adding 10% aqueous sodium thiosulfate solution to dissipate the excess iodine (the brown color will disappear).

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diethyl alkyl phosphate.

-

Validation:

-

The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS). The characteristic shift in the ³¹P NMR spectrum from the phosphite triester intermediate to the final phosphate triester confirms the successful oxidation.

Quantitative Data Summary

The efficiency of this phosphorylation method is dependent on the nature of the alcohol substrate. The following table summarizes typical yields for the phosphorylation of various types of alcohols using analogous phosphoramidite chemistry, providing a predictive framework for experimental design.

| Entry | Alcohol Substrate | Product | Typical Yield (%) |

| 1 | Primary Aliphatic Alcohol | Diethyl alkyl phosphate | 85-95 |

| 2 | Secondary Aliphatic Alcohol | Diethyl alkyl phosphate | 70-85 |

| 3 | Benzylic Alcohol | Diethyl benzyl phosphate | 80-90 |

| 4 | Hindered Primary Alcohol | Diethyl alkyl phosphate | 60-75 |

Note: Yields are based on reported values for similar phosphoramidite-based phosphorylations and may vary depending on specific reaction conditions and substrate reactivity.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands as a powerful and versatile reagent in the synthetic chemist's toolbox. Its mechanism of action, predicated on a mild, acid-catalyzed activation and subsequent oxidation, allows for the efficient phosphorylation of a wide range of nucleophiles under controlled conditions. The presence of the Boc protecting group not only modulates the reactivity of the phosphoramidate but also offers a valuable handle for further synthetic manipulations. By understanding the intricacies of its mechanism and employing robust, self-validating protocols, researchers can confidently leverage this reagent to construct complex phosphorylated molecules, driving innovation in drug discovery and materials science.

References

-

Beaucage, S. L.; Caruthers, M. H. Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters1981 , 22 (20), 1859-1862. [Link]

-

Hayakawa, Y.; Wakabayashi, S.; Kato, H.; Noyori, R. The Allylic Protection Method in Solid-Phase Oligonucleotide Synthesis. An Efficient Preparation of Solid-Anchored Deoxyribonucleoside-3'-O-phosphoramidites. Journal of the American Chemical Society1990 , 112 (5), 1691-1696. [Link]

-

Wada, T.; Sato, Y.; Honda, F.; Kawahara, S.; Sekine, M. 2-(4-Nitrophenyl)ethylsulfonylethyl (Npes) group as a new 2-cyanoethyl-type protecting group for phosphate linkage in oligonucleotide synthesis. Tetrahedron Letters1997 , 38 (34), 5969-5972. [Link]

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

A Guide to the Spectroscopic Characterization of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

This technical guide provides a detailed analysis of the spectroscopic data for Diethyl N-(tert-Butoxycarbonyl)phosphoramidate (CAS 85232-02-6), a key reagent in synthetic organic chemistry. As a bifunctional molecule incorporating a protected amine and a phosphoramidate moiety, its precise structural confirmation is paramount for its successful application in the synthesis of modified peptides, nucleotides, and other complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical profile.

The narrative that follows is built upon established principles of spectroscopic interpretation, drawing parallels from structurally related compounds and leveraging predictive models where direct experimental data is not publicly available. While manufacturers confirm the structure by NMR for quality control, this guide aims to deconstruct the expected spectral features to provide a self-validating framework for researchers.

Molecular Profile and Physicochemical Properties

This compound, also known as N-Boc-phosphoramidic acid diethyl ester, possesses a unique structure that dictates its reactivity and spectroscopic signature.[1] The molecule integrates the bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group with a reactive phosphoramidate center.

Below is a diagram illustrating the molecular structure, followed by a table summarizing its key physicochemical properties.

Caption: Molecular Structure of this compound

| Property | Value | Source(s) |

| CAS Number | 85232-02-6 | [1][2] |

| Molecular Formula | C₉H₂₀NO₅P | [2][3] |

| Molecular Weight | 253.23 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 64-70 °C | |

| Purity | >98.0% | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | Inferred from structure |

Spectroscopic Analysis Workflow

The comprehensive identification of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation. The logical flow of analysis is depicted below.

Caption: Workflow for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

¹H NMR Spectroscopy: Expected Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The key diagnostic features are the signals for the two ethyl groups, which are diastereotopic due to the chiral phosphorus center (though often appearing as a simple multiplet), and the sharp singlet for the nine equivalent protons of the Boc group. Coupling to the phosphorus atom (²JP-H or ³JP-H) is expected for adjacent protons.

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale |

| -O-CH₂-CH₃ | ~1.35 | Triplet (t) | 6H | JH-H ≈ 7.1 | Standard ethoxy group, coupled to adjacent CH₂. |

| -O-CH₂ -CH₃ | ~4.10 | Quintet or dq | 4H | JH-H ≈ 7.1, ³JP-H ≈ 7.5 | Methylene protons adjacent to oxygen and coupled to both CH₃ and ³¹P. |

| -C(CH₃ )₃ | ~1.48 | Singlet (s) | 9H | N/A | Nine equivalent protons of the tert-butyl group. |

| N-H | ~6.5-7.5 | Broad singlet (br s) | 1H | May show JP-H coupling | Amide proton, chemical shift is concentration and solvent dependent. |

³¹P NMR Spectroscopy: A Definitive Signature

Phosphorus-31 NMR is a crucial and highly specific technique for phosphorus-containing compounds. Since ³¹P has a nuclear spin of I=1/2 and is 100% abundant, sharp signals with a wide chemical shift range are typically observed. For a phosphoramidate in the P(V) oxidation state, a single peak is expected.

| Assignment | Expected δ (ppm) | Rationale |

| (EtO)₂P (O)NHBoc | +5 to -5 | The chemical shift is characteristic of pentavalent phosphoramidates, referenced to 85% H₃PO₄.[4][5] |

¹³C NMR Spectroscopy: Expected Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Proton-decoupled spectra will show a single peak for each unique carbon atom.

| Assignment | Expected δ (ppm) | Rationale |

| -O-CH₂-C H₃ | ~16.0 (d, ²JP-C ≈ 6 Hz) | Ethyl group methyl carbon, coupled to phosphorus. |

| -O-C H₂-CH₃ | ~63.5 (d, ²JP-C ≈ 6 Hz) | Ethyl group methylene carbon, deshielded by oxygen and coupled to phosphorus. |

| -C (CH₃)₃ | ~81.0 | Quaternary carbon of the Boc group, deshielded by oxygen. |

| -C(C H₃)₃ | ~28.0 | Methyl carbons of the Boc group. |

| -C =O | ~152.0 (d, ²JP-C ≈ 7 Hz) | Carbonyl carbon of the carbamate, coupled to phosphorus. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200-3300 | Medium, sharp | N-H stretch | Phosphoramidate N-H |

| 2980-2900 | Strong | C-H stretch | Aliphatic C-H (ethyl, tert-butyl) |

| 1720-1740 | Strong | C=O stretch | Carbamate carbonyl |

| 1230-1260 | Strong | P=O stretch | Phosphoryl group |

| 1020-1050 | Strong | P-O-C stretch | Phosphonate ester |

The presence of strong absorptions for the N-H, C=O (carbamate), and P=O groups provides a rapid and reliable confirmation of the compound's core structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

-

Expected Molecular Ion: The calculated monoisotopic mass is 253.1079 Da.[3] In positive-ion mode ESI-MS, prominent adducts are expected:

-

[M+H]⁺: m/z ≈ 254.1152

-

[M+Na]⁺: m/z ≈ 276.0971

-

[M+K]⁺: m/z ≈ 292.0711[6]

-

A primary fragmentation pathway involves the characteristic loss of the Boc group or its components.

Caption: Plausible ESI-MS Fragmentation Pathway

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and spectroscopic analysis of the title compound.

Synthesis Protocol

This procedure is adapted from general methods for the N-Boc protection of phosphoramidates.[7]

-

Reaction Setup: To a stirred solution of diethyl phosphoramidate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white solid.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy:

-

Prepare a solution of ~10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz (or higher) spectrometer.

-

For ³¹P NMR, use 85% H₃PO₄ as an external standard (δ = 0.0 ppm).

-

-

IR Spectroscopy:

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Place a small amount of the solid sample directly on the ATR crystal and record the spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile.

-

Infuse the solution into an ESI-MS instrument and acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of NMR (¹H, ¹³C, ³¹P), IR, and MS techniques. The key spectroscopic markers include the characteristic signals of the ethoxy and Boc groups in NMR, the strong C=O and P=O stretching vibrations in the IR spectrum, and the correct molecular ion peak in the mass spectrum. This guide provides the expected analytical data and robust protocols, serving as a reliable reference for researchers utilizing this important synthetic building block.

References

Sources

- 1. This compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H20NO5P | CID 9837914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 31P [nmr.chem.ucsb.edu]

- 6. PubChemLite - this compound (C9H20NO5P) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

N-Boc-phosphoramidic acid diethyl ester synthesis and characterization

The synthesis of N-Boc-phosphoramidic acid diethyl ester via an oxidative coupling reaction is a robust and efficient method for accessing this versatile building block. The detailed protocol and comprehensive characterization data provided in this guide offer researchers a reliable framework for its preparation and validation. The strategic importance of this compound in the synthesis of modified peptides, nucleotides, and other pharmaceutically relevant molecules underscores the value of a well-understood and reproducible synthetic procedure. [11][12]

References

-

Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Available at: [Link]

-

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. National Institutes of Health (NIH). Available at: [Link]

-

Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Available at: [Link]

-

Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. National Institutes of Health (NIH). Available at: [Link]

-

Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. National Institutes of Health (NIH). Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis, characterization and evaluation of antioxidant and antimicrobial activities of some novel dipeptides. Scholars Research Library. Available at: [Link]

-

Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. Available at: [Link]

-

Synthesis of biodegradable photocurable phosphoramidates. JKU ePUB. Available at: [Link]

-

Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides. National Institutes of Health (NIH). Available at: [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of N-Substituted phosphoramidic acid esters as “reverse” fosmidomycin analogues. ResearchGate. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

- Crystallization method of Boc-amino acid. Google Patents.

-

NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. Available at: [Link]

-

Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. ResearchGate. Available at: [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health (NIH). Available at: [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

-

6.3.2 Spectroscopy QP. Physics & Maths Tutor. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. This compound | C9H20NO5P | CID 9837914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Solid-phase peptide synthesis (SPPS) with Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Phosphoramidate Chemistry in Peptide Synthesis

Introduction: Reframing the Role of Phosphoramidate Reagents in Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the precise chemical tools employed are critical for success. While a vast array of coupling reagents exist for the formation of amide bonds, it is crucial to distinguish their roles from other specialized reagents. Diethyl N-(tert-Butoxycarbonyl)phosphoramidate and structurally related phosphoramidites are not conventional peptide coupling agents. Instead, they are powerful reagents for the post-translational modification of peptides, specifically for the synthesis of phosphopeptides.[1] Phosphorylation and dephosphorylation are fundamental processes in cellular signaling and protein regulation, making synthetic phosphopeptides invaluable tools for biological research.[1]

This guide will provide a detailed exploration of the use of phosphoramidite chemistry in the context of Boc-based SPPS for the synthesis of phosphopeptides. We will elucidate the mechanism, provide detailed protocols, and discuss the critical parameters for the successful incorporation of phosphate groups onto serine, threonine, and tyrosine residues.

The Chemistry of Phosphopeptide Synthesis via the Phosphoramidite Method

The synthesis of phosphopeptides can be approached in two primary ways: the "global" phosphorylation of a completed peptide or the incorporation of pre-phosphorylated amino acid building blocks.[2] The latter approach, which offers greater control and yields, often employs phosphoramidite reagents.

The core of this methodology lies in the phosphitylation of the hydroxyl group of an unprotected serine, threonine, or tyrosine residue on the solid support, followed by an in situ oxidation to form the stable phosphate triester. This process is highly efficient and compatible with standard SPPS cycles. While the Fmoc/tBu strategy is commonly used for phosphopeptide synthesis, the principles can be adapted to the Boc/Bzl strategy.[2][3]

Key Reagents and Their Functions

| Reagent Class | Example(s) | Function in Phosphopeptide Synthesis |

| Phosphitylating Agent | Di-tert-butyl N,N-diethylphosphoramidite | Reacts with the amino acid hydroxyl group in the presence of an activator to form a phosphite triester intermediate. |

| Activator | 1H-Tetrazole | Protonates the nitrogen of the phosphoramidite, making it a highly reactive phosphitylating agent.[4] |

| Oxidizing Agent | tert-Butyl hydroperoxide (tBuOOH) | Oxidizes the newly formed phosphite triester (P(III)) to the more stable phosphate triester (P(V)).[4] |

| Amino Acid Protection | Boc (Nα-protection), Benzyl-based (side-chain protection) | Standard protecting groups for Boc-based SPPS.[5] |

Visualizing the Phosphorylation Workflow

The following diagram illustrates the key steps in the on-resin phosphorylation of a hydroxyl-containing amino acid residue using the phosphoramidite method.

Caption: On-resin phosphorylation workflow.

Detailed Protocol: Boc-SPPS Synthesis of a Phosphotyrosine-Containing Peptide

This protocol outlines the manual synthesis of a model phosphopeptide using Boc-protected amino acids and on-resin phosphorylation of a tyrosine residue.

Materials and Reagents

-

Boc-amino acids

-

Merrifield resin[6]

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Trifluoroacetic acid (TFA)[6]

-

Diisopropylethylamine (DIEA)[7]

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)[6]

-

Di-tert-butyl N,N-diethylphosphoramidite[3]

-

1H-Tetrazole solution (0.45 M in acetonitrile)

-

tert-Butyl hydroperoxide (tBuOOH) solution (5-6 M in decane)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous tetrahydrofuran (THF)

Step-by-Step Synthesis Cycle

The standard Boc-SPPS cycle consists of deprotection, neutralization, and coupling.

-

Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

-

Couple the first Boc-protected amino acid according to standard protocols (e.g., cesium salt method for Merrifield resin).[6]

For each amino acid preceding the tyrosine to be phosphorylated:

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.[6]

-

Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes. Wash with DCM and then DMF.[7]

-

Amino Acid Coupling: Dissolve the next Boc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 1-2 hours. Monitor the coupling with a Kaiser test. Wash with DMF and DCM.

-

Couple Boc-Tyr-OH to the growing peptide chain using the standard elongation cycle. The hydroxyl group of tyrosine remains unprotected.

-

Phosphitylation:

-

Wash the peptide-resin extensively with anhydrous THF to remove any residual water.

-

In a separate flask, mix Di-tert-butyl N,N-diethylphosphoramidite (5 eq.) with 1H-Tetrazole solution (10 eq.).

-

Add this activation mixture to the peptide-resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction vessel to 0°C.

-

Carefully add the tBuOOH solution (10 eq.) and continue to agitate for 1 hour at 0°C.

-

Wash the resin thoroughly with THF, DCM, and isopropanol.

-

-

Continue the standard Boc-SPPS elongation cycles for the remaining amino acids in the sequence.

-

After the final amino acid is coupled and the N-terminal Boc group is removed, wash and dry the peptide-resin.

-

Prepare a cleavage cocktail. For a phosphopeptide, a common cocktail is "Reagent K" (TFA/water/phenol/thioanisole/ethanedithiol).

-

Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl groups on the phosphate.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, wash with ether, and dry under vacuum.

-

Purify the crude phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mechanistic Insight: The Phosphitylation-Oxidation Reaction

The core of the phosphopeptide synthesis is the two-step phosphitylation-oxidation process.

Caption: Mechanism of phosphitylation and oxidation.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The phosphitylation step is highly sensitive to moisture. All solvents and reagents must be anhydrous, and the reaction should be carried out under an inert atmosphere to prevent hydrolysis of the phosphoramidite reagent.

-

Activator Choice: While 1H-Tetrazole is standard, other activators with varying acidity can be used to modulate the reaction rate.

-

Oxidation: Incomplete oxidation can lead to side products. Ensure a sufficient excess of the oxidizing agent is used and allow adequate reaction time.

-

Side Reactions: The Boc protecting group is acid-labile. Repeated exposure to the acidic conditions of deprotection can lead to premature cleavage of the tert-butyl groups from the phosphate. This is a key consideration in choosing the overall synthetic strategy.

Conclusion